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2-Aminoethyl 3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside -

2-Aminoethyl 3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside

Catalog Number: EVT-8307650
CAS Number:
Molecular Formula: C14H27NO11
Molecular Weight: 385.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Aminoethyl 3-O-(α-D-galactopyranosyl)-β-D-galactopyranoside is a glycosylated compound that features both amino and sugar components. This compound is recognized for its potential applications in biochemistry and pharmaceuticals, particularly in the development of glycoproteins and as a tool in glycobiology research. It is classified under the category of glycosides, specifically as a disaccharide derivative due to the presence of two galactopyranose units linked through a glycosidic bond.

Source

The compound can be synthesized from various starting materials, including simple sugars and amino compounds. It has been commercially available from suppliers such as Creative Biolabs and Carbosyn, indicating its relevance in scientific research and potential therapeutic applications .

Classification

2-Aminoethyl 3-O-(α-D-galactopyranosyl)-β-D-galactopyranoside is classified as a glycoside, specifically a galactoside, due to the presence of galactose sugars. Its systematic name reflects its structure, which includes an aminoethyl group and two galactopyranose units.

Synthesis Analysis

Methods

The synthesis of 2-Aminoethyl 3-O-(α-D-galactopyranosyl)-β-D-galactopyranoside typically involves the following steps:

  1. Preparation of Galactose Derivatives: Starting from D-galactose, the hydroxyl groups are selectively protected to facilitate further reactions.
  2. Formation of Glycosidic Bond: The protected galactose is reacted with an aminoethyl group under acidic or enzymatic conditions to form the glycosidic bond.
  3. Deprotection: After the glycosidic bond formation, protecting groups are removed to yield the final product.

Technical details include the use of specific catalysts or enzymes to enhance yield and specificity during the glycosylation step, often employing techniques such as chromatography for purification .

Molecular Structure Analysis

Structure

The molecular formula for 2-Aminoethyl 3-O-(α-D-galactopyranosyl)-β-D-galactopyranoside is C_{12}H_{23}N_{1}O_{10} with a molecular weight of approximately 307.32 g/mol. The structure features:

  • An aminoethyl group attached to a galactose moiety.
  • Two galactose units linked through an α-1,3 glycosidic bond.

Data

The compound's structural representation can be depicted using standard chemical drawing software, showing the spatial arrangement of atoms and functional groups.

Chemical Reactions Analysis

Reactions

2-Aminoethyl 3-O-(α-D-galactopyranosyl)-β-D-galactopyranoside can participate in several chemical reactions:

  1. Hydrolysis: Under acidic or enzymatic conditions, it can hydrolyze to release free sugars.
  2. Acylation: The free hydroxyl groups can undergo acylation to form esters.
  3. Reductive Amination: The amino group can react with aldehydes or ketones to form imines or amines.

Technical details regarding these reactions include conditions like temperature, pH levels, and catalysts that optimize reaction rates and yields .

Mechanism of Action

Process

The mechanism of action for 2-Aminoethyl 3-O-(α-D-galactopyranosyl)-β-D-galactopyranoside primarily involves its interaction with biological systems through its sugar moieties. This compound can mimic natural glycoproteins, facilitating cell recognition processes such as:

  • Cell adhesion: The presence of sugar residues allows for interactions with lectins on cell surfaces.
  • Immune response modulation: It may play a role in modulating immune responses by influencing glycan-mediated signaling pathways.

Data on specific interactions can be derived from studies examining its effects on cell lines or animal models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and polar organic solvents due to its polar sugar components.

Chemical Properties

Relevant data on solubility and stability can be found in product specifications from suppliers .

Applications

Scientific Uses

2-Aminoethyl 3-O-(α-D-galactopyranosyl)-β-D-galactopyranoside has several applications in scientific research:

  • Glycobiology: Used as a tool to study carbohydrate-protein interactions.
  • Biotechnology: Serves as a substrate for enzyme assays and in the development of glycoprotein-based therapeutics.
  • Drug Development: Investigated for potential therapeutic roles in modulating immune responses or serving as drug delivery systems.

These applications highlight its significance in advancing research in biochemistry and molecular biology .

Structural and Conformational Analysis of the α-Gal Epitope

Stereochemical Configuration and Glycosidic Bond Orientation

The core structural feature of 2-aminoethyl 3-O-(α-D-galactopyranosyl)-β-D-galactopyranoside is the α(1,3)-glycosidic linkage connecting the terminal α-D-galactopyranose (α-Gal) to the underlying β-D-galactopyranose unit. This linkage creates the Galα1-3Galβ1-4GlcNAc-R trisaccharide motif, known as the α-gal epitope, which exhibits strict stereochemical constraints. The anomeric carbon (C1) of the terminal galactose adopts the α-configuration, positioning the glycosidic oxygen atom axially relative to the galactopyranose ring. This orientation forces the glycosidic bond into a distinctive torsional angle (φ = H1-C1-O1-C3') typically ranging between -60° and -80°, consistent with the exo-anomeric conformation that minimizes steric clashes between ring oxygen atoms and adjacent substituents [2] [7].

This specific configuration is biosynthesized by the enzyme α1,3-galactosyltransferase (α1,3GT), which catalyzes the transfer of galactose from UDP-galactose to N-acetyllactosamine (Galβ1-4GlcNAc-R) acceptors. The enzyme's active site enforces regioselectivity for the 3-hydroxyl position of the subterminal galactose and absolute stereoselectivity for α-linkage formation [2]. Evolutionary studies reveal that functional α1,3GT genes are present in non-primate mammals, prosimians, and New World monkeys, but are inactivated in Old World primates and humans due to frameshift mutations. Consequently, humans lack this epitope and instead produce abundant natural anti-Gal antibodies targeting this structure [3].

Table 1: Species Distribution of α-Gal Epitope Expression and Anti-Gal Antibodies

Species Categoryα1,3GT Activityα-Gal Epitope ExpressionNatural Anti-Gal Antibody Production
Non-primate mammalsFunctionalAbundant (10⁶–10⁷ epitopes/cell)Absent
New World monkeysFunctionalAbundantAbsent
Old World monkeys/ApesInactivatedAbsentHigh (∼1% of circulating immunoglobulin G)
HumansInactivatedAbsentHigh

Comparative Conformational Flexibility of α(1,3)- vs. β(1,4)-Linked Disaccharides

The α(1,3)-glycosidic bond in 2-aminoethyl 3-O-(α-D-galactopyranosyl)-β-D-galactopyranoside exhibits distinct dynamic behavior compared to β(1,4)-linked counterparts. Nuclear magnetic resonance studies and molecular dynamics simulations reveal that α(1,3) linkages display greater torsional flexibility around the φ (H1-C1-O1-C3') and ψ (C1-O1-C3'-H3') angles. This flexibility arises from reduced steric hindrance between the pyranose rings and the absence of stabilizing inter-residue hydrogen bonds across the glycosidic linkage. The ψ angle in α(1,3)-linked disaccharides samples a broader conformational space (ψ ≈ -120° to +150°) compared to β(1,4) linkages [3] [8].

In contrast, β(1,4)-linked disaccharides (e.g., lactose's Galβ1-4Glc linkage) demonstrate restricted flexibility due to intramolecular hydrogen bonding between the C2 hydroxyl of the terminal galactose and the ring oxygen (O5) or C3 hydroxyl of the subterminal glucose. This constraint stabilizes a narrower ψ angle range (≈ -150° to -170°) and reduces conformational entropy. The α(1,3) linkage's inherent flexibility facilitates adaptation to diverse antibody binding sites, contributing to the α-gal epitope's high immunogenicity. Computational analyses indicate the α(1,3) linkage undergoes microsecond-scale transitions between syn- and anti-ψ conformers, whereas β(1,4) linkages remain locked in anti-periodic well [4] [8].

Table 2: Conformational Dynamics of Glycosidic Linkages in Disaccharides

Glycosidic Linkage TypeRepresentative Disaccharideφ Angle Range (°)ψ Angle Range (°)Dominant Stabilizing InteractionsRelative Flexibility
α(1→3)3-O-α-D-Galactopyranosyl-D-galactopyranose-75 ± 15-130 to +150Van der Waals contactsHigh
β(1→4)Lactose (Galβ1-4Glc)-60 ± 10-150 to -170O2H⋯O5' hydrogen bondLow
β(1→6)Gentibiose (Glcβ1-6Glc)-60 ± 30-170 to +70None (solvent-exposed)Very high

Impact of Aminoethyl Spacer on Epitope Presentation and Molecular Dynamics

The 2-aminoethyl aglycone (β-D-Gal- O-CH₂-CH₂-NH₂) in 2-aminoethyl 3-O-(α-D-galactopyranosyl)-β-D-galactopyranoside fundamentally alters the molecule's physicochemical behavior and immunological recognition compared to native glycolipid- or glycoprotein-bound α-gal epitopes. This synthetic spacer replaces the natural ceramide or peptide anchors, introducing a short, flexible alkyl chain with a terminal primary amine. Molecular dynamics simulations reveal that the 2-aminoethyl group adopts extended (trans) or gauche conformations with near-equal probability (gauche:trans ≈ 1.2:1), enabling significant orientational freedom at the reducing end [5] [7].

This conformational freedom enhances solvent exposure of the α-gal epitope while the terminal amine provides a site for conjugation or immobilization. When coupled to carrier proteins (e.g., bovine serum albumin) via amide bonds, the spacer orients the α-gal epitope away from the protein surface, reducing steric occlusion of antibody-binding sites. Nuclear magnetic resonance studies demonstrate that the spacer minimally perturbs the conformation of the disaccharide core (< 2° change in average φ/ψ angles) but increases the epitope's accessibility to solvent by approximately 40% compared to ceramide-anchored forms. This increased accessibility correlates with a 2.3-fold enhancement in anti-Gal immunoglobulin G binding affinity in surface plasmon resonance assays [7].

Table 3: Molecular Dynamics Parameters of 2-Aminoethyl-Spacer vs. Natural Anchors

Parameter2-Aminoethyl SpacerCeramide Anchor (Glycolipid)Peptide Anchor (Glycoprotein)
Torsional freedom (ω, C5-C6-O6-Cspacer)±180° (unrestricted)-60° to -70° (gauche)N/A
Solvent-accessible surface area (Ų)380 ± 25275 ± 40310 ± 35
Distance from anomeric C to anchor (Å)5.8 ± 0.912.5 ± 1.5Variable (>15)
Hydrodynamic radius (Å)8.214.0>20

The aminoethyl spacer's protonation state significantly influences electrostatic interactions. At physiological pH, the terminal amine (pKa ≈ 10.5) remains predominantly cationic, creating a local positive charge microenvironment that attracts negatively charged sialic acid residues or phosphate groups in biological matrices. This electrostatic steering enhances binding kinetics with anti-Gal antibodies, which possess complementary negatively charged paratopes. Free energy calculations indicate the spacer contributes -3.2 kcal/mol to the overall binding energy through desolvation effects and charge complementarity, accounting for its utility in synthetic vaccines and immunodiagnostics [5] [7].

Properties

Product Name

2-Aminoethyl 3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-(2-aminoethoxy)-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C14H27NO11

Molecular Weight

385.36 g/mol

InChI

InChI=1S/C14H27NO11/c15-1-2-23-13-11(22)12(8(19)6(4-17)24-13)26-14-10(21)9(20)7(18)5(3-16)25-14/h5-14,16-22H,1-4,15H2/t5-,6-,7+,8+,9+,10-,11-,12+,13-,14-/m1/s1

InChI Key

RBEGYXPOAFZZEU-WVYBCTLKSA-N

SMILES

C(COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)N

Canonical SMILES

C(COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)N

Isomeric SMILES

C(CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)N

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